1-benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine
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Overview
Description
1-Benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzenecarbothioyl and methoxybenzenecarbothioyl groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the (4-methoxyphenyl)piperazine moiety, have been studied as inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
Similar compounds have been shown to inhibit ache and bche . Inhibition of these enzymes increases acetylcholine levels, which can help alleviate symptoms of diseases characterized by acetylcholine deficiency .
Biochemical Pathways
By analogy with similar compounds, it may influence the cholinergic transmission pathway . Inhibition of AChE and BChE prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Pharmacokinetics
Compounds with similar structures have been evaluated for their pharmacokinetic properties . These studies can provide insights into the potential ADME properties of [4-(4-Methoxybenzenecarbothioyl)piperazin-1-yl]-phenylmethanethione.
Result of Action
Similar compounds have been shown to increase acetylcholine levels by inhibiting ache and bche . This could potentially improve cognitive functions in diseases characterized by acetylcholine deficiency .
Preparation Methods
The synthesis of 1-benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of Benzenecarbothioyl Group: This step involves the reaction of the piperazine core with benzenecarbothioyl chloride under basic conditions to form the benzenecarbothioyl derivative.
Introduction of Methoxybenzenecarbothioyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzenecarbothioyl chloride to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenecarbothioyl or methoxybenzenecarbothioyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-Benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Comparison with Similar Compounds
1-Benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine can be compared with similar compounds such as:
1-(4-Methoxybenzyl)piperazine: This compound has a similar piperazine core but differs in the substitution pattern, affecting its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)piperazine: Another related compound with a methoxyphenyl group, which influences its pharmacological properties.
The uniqueness of this compound lies in its dual substitution with benzenecarbothioyl and methoxybenzenecarbothioyl groups, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
[4-(4-methoxybenzenecarbothioyl)piperazin-1-yl]-phenylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-22-17-9-7-16(8-10-17)19(24)21-13-11-20(12-14-21)18(23)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBKVRAOTZELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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